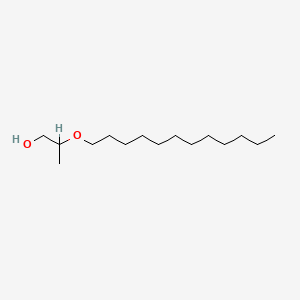

1-Propanol, 2-(dodecyloxy)-

Descripción

1-Propanol, 2-(dodecyloxy)- is a branched alcohol derivative with a dodecyloxy (C₁₂H₂₅O-) group attached to the second carbon of the propanol backbone. This structure combines a hydrophilic primary alcohol group (-OH) with a hydrophobic dodecyl chain, making it amphiphilic. Such dual functionality enables applications in surfactants, nanostructured materials, and liquid crystals (LCs) . The dodecyloxy chain enhances self-assembly in solutions, as seen in the formation of 20-µm-long nanofibers from fullerene derivatives in 1-propanol . Its stability in LC phases is attributed to the long alkyl chain, which maintains mesophase integrity even when other substituents vary .

Propiedades

Número CAS |

9064-14-6 |

|---|---|

Fórmula molecular |

C15H32O2 |

Peso molecular |

244.41 g/mol |

Nombre IUPAC |

2-dodecoxypropan-1-ol |

InChI |

InChI=1S/C15H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-17-15(2)14-16/h15-16H,3-14H2,1-2H3 |

Clave InChI |

UKCFWUCWNZTUPT-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCOC(C)CO |

SMILES canónico |

CCCCCCCCCCCCOC(C)CO |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural Analogues

Shorter Alkoxy Chains: 2-Propanol, 1-propoxy- (CAS 1569-01-3)

- Structure: Propoxy (C₃H₇O-) group at the first carbon of 2-propanol.

- Properties : Shorter chain reduces hydrophobicity compared to dodecyloxy. Boiling point and viscosity are lower due to weaker van der Waals interactions.

- Applications: Primarily used as a solvent in mixtures with alcohols (e.g., ethanol, 1-hexanol) and esters .

Longer Alkoxy Chains: 1-(Hexadecyloxy)-3-(triphenylmethoxy)-2-propanol (CAS 82002-20-8)

- Structure : Hexadecyloxy (C₁₆H₃₃O-) and bulky trityl (triphenylmethyl) groups.

- Properties : Increased hydrophobicity and steric hindrance limit solubility in polar solvents. The trityl group adds steric bulk, reducing reactivity at the hydroxyl site.

- Applications : Used in lipid membrane studies and as a precursor for synthetic phospholipids .

Branched Alkoxy Derivatives: 1-Propanol, 2-(2-hydroxypropoxy)-

- Structure : Branched 2-hydroxypropoxy group (-OCH₂CH(OH)CH₃) at the second carbon.

- Properties : The hydroxyl group in the alkoxy chain increases polarity and hydrogen-bonding capacity, enhancing water solubility.

- Applications: Key component in lavender essential oil nanoemulsions for improved larvicidal activity .

Functional Group Variants

Sulfate Derivatives: Dodecyl Hydrogen Sulfate,1-(2-Hydroxypropylamino)propan-2-ol

- Structure: Combines a dodecyl sulfate group with a propanolamine backbone.

- Properties: The sulfate group enhances surfactant properties (e.g., foaming, emulsification) compared to non-ionic 1-Propanol, 2-(dodecyloxy)-.

- Applications : Used in shampoos and detergents for its anionic surfactant behavior .

Aromatic Ethers: 2-Propanol, 1-[(1-methylethyl)amino]-3-[4-(phenylmethoxy)phenoxy]-

- Structure: Aromatic phenoxy and benzyloxy groups replace the alkyl chain.

- The isopropylamino group introduces basicity, altering reactivity.

- Applications : Investigated in pharmaceutical intermediates for β-blocker synthesis .

Reactivity and Stability

Ozonation Behavior

- 1-Propanol, 2-(dodecyloxy)-: The primary -OH group at C1 is reactive, but steric hindrance from the dodecyloxy chain may slow oxidation. No direct data available, but analogous 1-propanol/ozone systems yield propionaldehyde (60%) and propionic acid (27%) .

- 2-Propanol Derivatives: Secondary alcohols (e.g., 2-propanol) react faster with ozone, producing acetone (87% yield) due to lower steric hindrance .

Thermal Stability in Liquid Crystals

- Dodecyloxy-Containing Compounds : The C₁₂ chain stabilizes LC phases, enabling consistent mesophase behavior across homologs. Shorter chains (e.g., C₃) fail to maintain phase integrity under thermal stress .

Data Tables

Table 1: Physical Properties of Selected Compounds

Table 2: Reaction Yields with Ozone

| Compound | Major Product | Yield (%) |

|---|---|---|

| 1-Propanol | Propionaldehyde | 60 |

| 2-Propanol | Acetone | 87 |

| 1-Propanol, 2-(dodecyloxy)-* | Not reported | — |

*Predicted to yield carboxylic acids due to primary -OH group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.